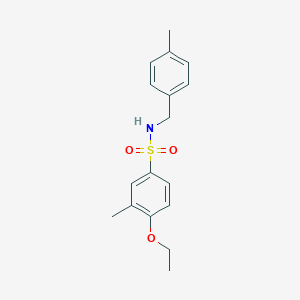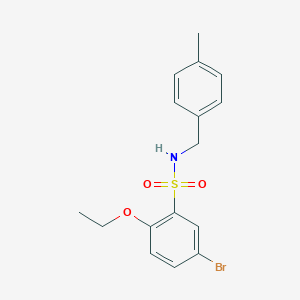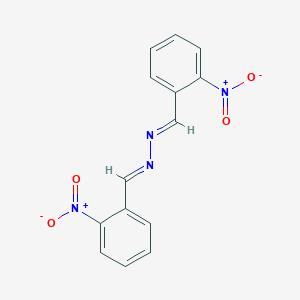![molecular formula C22H18 B239001 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene CAS No. 1608-40-8](/img/structure/B239001.png)
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene, also known as trans-stilbene, is a naturally occurring compound found in various plants, including grapes, peanuts, and blueberries. It has been extensively studied for its potential health benefits and its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is not fully understood, but it is thought to involve the activation of various signaling pathways in cells. Trans-stilbene has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including cyclooxygenase-2 (COX-2) and aromatase.
Biochemical and Physiological Effects:
Trans-stilbene has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various signaling pathways in cells. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential health benefits.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been extensively studied, and its potential health benefits have been well-documented. However, one limitation of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is that its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.
Future Directions
There are many potential future directions for research on 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene. One area of research could be the development of more efficient synthesis methods to improve the yield of the reaction. Additionally, further studies could be conducted to better understand the mechanism of action of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene, which could lead to the development of more effective therapeutic agents. Finally, more research could be conducted to explore the potential health benefits of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene, including its anti-inflammatory and antioxidant properties.
Synthesis Methods
Trans-stilbene can be synthesized by the reaction of benzaldehyde with acetaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by dehydration to form the 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene product. The yield of the reaction can be improved by using a solvent system that allows for the efficient removal of water, such as a Dean-Stark apparatus.
Scientific Research Applications
Trans-stilbene has been extensively studied for its potential health benefits, including its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential health benefits.
properties
CAS RN |
1608-40-8 |
|---|---|
Product Name |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11-,14-12+ |
InChI Key |
IJAAWBHHXIWAHM-HEEUSZRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C\C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Other CAS RN |
1608-40-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)







